4-methylfuro[2,3-b]pyridin-3(2H)-one
Description
4-Methylfuro[2,3-b]pyridin-3(2H)-one is a fused heterocyclic compound featuring a pyridinone ring fused with a furan ring, substituted with a methyl group at the 4-position. Its synthesis typically involves Thorpe cyclization or coupling reactions, as seen in the preparation of related methyl-substituted furopyridines (e.g., 4-methylfuro[2,3-b]pyridine and 6-methylfuro[2,3-b]pyridine) via reactions with α-halogenocarbonyl compounds .
Properties
Molecular Formula |
C8H7NO2 |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
4-methylfuro[2,3-b]pyridin-3-one |
InChI |
InChI=1S/C8H7NO2/c1-5-2-3-9-8-7(5)6(10)4-11-8/h2-3H,4H2,1H3 |
InChI Key |
NGIHNXQMYNMZDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=O)COC2=NC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers of Methyl-Substituted Furopyridinones
4-Methyl vs. 6-Methyl Derivatives
- 6-Methylfuro[2,3-b]pyridin-3(2H)-one: Substitution at the 6-position may alter ring strain and electronic effects, affecting reactivity in coupling or cyclization reactions. Both isomers share the molecular formula C₈H₇NO₂, but their spectral profiles (e.g., NMR chemical shifts) differ due to substituent positioning .
Thieno[2,3-b]pyridin-3(2H)-one Derivatives
Key Compound: 6-Hydroxy-4-methyl-2-(phenylazo)thieno[2,3-b]pyridin-3(2H)-one (14a)
- Structural Difference: Replaces the furan oxygen with sulfur, forming a thienopyridinone core.
- Reactivity: Thienopyridinones undergo unique ring contraction reactions (e.g., formation of 14a from intermediates via hydrolysis and cyclization) that are less common in furopyridinones .
- Molecular Formula: C₁₄H₁₁N₃O₂S (vs. C₈H₇NO₂ for 4-methylfuropyridinone), with higher molecular weight due to the azo and sulfur groups .
Halogenated Derivatives: Bromo-Substituted Analogs
Key Compound : 5-Bromofuro[2,3-b]pyridin-3(2H)-one (13d)
- Structural Feature : Bromine at the 5-position introduces steric bulk and electron-withdrawing effects.
- Synthesis : Prepared from ethyl 5-bromo-3-hydroxyfuro[2,3-b]pyridine-2-carboxylate via hydrolysis and cyclization (84% yield) .
- Spectroscopic Data :
- Comparison: Bromine substitution increases molecular weight (C₇H₄BrNO₂ vs. C₈H₇NO₂) and may enhance electrophilic substitution reactivity compared to the methyl derivative.
Furopyridinone Isomers with Varied Ring Fusion
Examples :
Key Data :
| Compound | Molecular Formula | Key Properties |
|---|---|---|
| 4-Methylfuro[2,3-b]pyridinone | C₈H₇NO₂ | Methyl enhances lipophilicity |
| Furo[2,3-c]pyridin-3(2H)-one | C₇H₅NO₂ | Altered ring fusion impacts π-stacking |
Furopyridinone Derivatives in Pharmaceuticals
Example : Furo[2,3-b]pyridin-3(2H)-one hydrochloride (CAS 851620-39-8)
- Salt Form : Hydrochloride improves aqueous solubility, critical for bioavailability in drug formulations.
- Comparison : The free base (CAS 27038-48-8) has lower solubility but higher thermal stability .
Data Tables
Table 1: Structural and Spectral Comparison
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